molecular formula C8H5BrClFO2 B1593452 Methyl 5-bromo-4-chloro-2-fluorobenzoate CAS No. 951884-02-9

Methyl 5-bromo-4-chloro-2-fluorobenzoate

Cat. No. B1593452
M. Wt: 267.48 g/mol
InChI Key: CCCDFCRHGYGKGP-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-chloro-2-fluorobenzoate” is a chemical compound with the empirical formula C8H5BrClFO2 and a molecular weight of 267.48 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-4-chloro-2-fluorobenzoate” is represented by the SMILES string COC(=O)c1cc(Br)c(Cl)cc1F . The InChI code for this compound is 1S/C8H5BrClFO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-chloro-2-fluorobenzoate” has a molecular weight of 267.48 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Differential Reactivity in Enzymatic Processing

(L. Reynolds et al., 1988) investigated the reactivity of various halogenated benzoylformates, including analogues similar to Methyl 5-bromo-4-chloro-2-fluorobenzoate, with benzoylformate decarboxylase. Their work highlights how the presence of halogen atoms influences the enzyme's ability to process these compounds, leading to differences in substrate behavior ranging from normal enzymatic activity to competitive inhibition. This study underscores the potential of halogenated compounds in probing enzyme mechanisms and designing enzyme inhibitors.

Development of Novel Heterocyclic Compounds

(Noriaki Kudo et al., 1996) demonstrated a novel synthesis method for 4H-1,4-Benzoxazines utilizing a compound structurally related to Methyl 5-bromo-4-chloro-2-fluorobenzoate. The generality of the reaction and its mechanism were discussed, highlighting the versatility of such halogenated benzoates in synthesizing complex heterocyclic structures. This study has implications for the development of pharmaceuticals and organic materials.

Fluorescent Sensing Applications

(J. Ni et al., 2016) synthesized a compound using a similar halogenation strategy to detect 2,4,6-trinitrophenol (TNP) and acetate ions. Their work demonstrates the utility of halogenated benzoates in creating highly efficient fluorescent sensors, suggesting potential applications for Methyl 5-bromo-4-chloro-2-fluorobenzoate in environmental monitoring and security.

Synthesis and Material Science

(L. Tan et al., 2016) explored the post-treatment of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids to improve conductivity. While not directly involving Methyl 5-bromo-4-chloro-2-fluorobenzoate, this study highlights the broader utility of halogenated benzoic acids in modifying electronic properties of materials, pointing towards potential applications in modifying electronic or photonic properties through chemical modification.

properties

IUPAC Name

methyl 5-bromo-4-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCDFCRHGYGKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650506
Record name Methyl 5-bromo-4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-chloro-2-fluorobenzoate

CAS RN

951884-02-9
Record name Methyl 5-bromo-4-chloro-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-bromo-4-chloro-2-fluoro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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